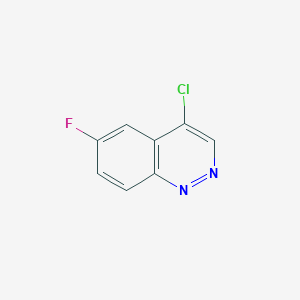

4-Chloro-6-fluorocinnoline

描述

Significance of the Cinnoline (B1195905) Heterocyclic Scaffold in Chemical Research

Cinnoline, a bicyclic aromatic compound with the chemical formula C₈H₆N₂, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This nitrogen-containing heterocyclic scaffold, also known as 1,2-benzodiazine, has garnered considerable attention in chemical and pharmaceutical research due to its versatile structural activity. mdpi.compnrjournal.com The arrangement of the nitrogen atoms in the cinnoline ring system makes it an isosteric relative of other important heterocycles like quinoline (B57606) and isoquinoline. mdpi.com

The cinnoline nucleus serves as a fundamental building block for a multitude of compounds with a broad spectrum of pharmacological activities. mdpi.comnih.gov These include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. mdpi.comresearchgate.net The diverse biological activities are largely dependent on the nature and position of various substituents on the cinnoline core. mdpi.com This has made the synthesis and study of cinnoline derivatives a very active area of research, aimed at identifying lead compounds with optimized therapeutic properties. mdpi.comresearchgate.net

Overview of Halogenated Cinnoline Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms—such as chlorine, fluorine, and bromine—onto the cinnoline scaffold has been shown to significantly influence the biological activity of the resulting derivatives. thepharmajournal.comijariit.com Halogenated cinnolines have demonstrated potent antibacterial, anti-inflammatory, and antifungal activities, often at lower concentrations compared to their non-halogenated counterparts. thepharmajournal.com Specifically, chloro-substituted cinnoline derivatives have shown particularly strong antimicrobial and anti-inflammatory effects. thepharmajournal.comrroij.com

The presence of a fluorine atom, as in 4-Chloro-6-fluorocinnoline, is of particular interest in medicinal chemistry. Fluorine's high electronegativity and small size can alter the electronic properties, metabolic stability, and binding affinity of a molecule to its biological target. ontosight.ai The combination of both chlorine and fluorine on the cinnoline ring system suggests a potential for enhanced or unique biological activities, making compounds like this compound valuable targets for synthesis and pharmacological evaluation. ijariit.comontosight.ai These halogenated derivatives are not only investigated for their direct therapeutic potential but also serve as versatile intermediates in the synthesis of more complex molecules. scispace.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2251-62-9 |

| Molecular Formula | C₈H₄ClFN₂ |

| Molecular Weight | 182.59 g/mol |

Note: Comprehensive experimental data for this compound is not widely available in public literature. The data presented is based on available chemical supplier information and computational predictions.

Research Findings on this compound

Detailed research specifically focused on the synthesis and direct applications of this compound is limited in publicly accessible scientific literature. However, the synthesis of related fluorocinnoline derivatives has been reported. For instance, one synthetic route to fluorocinnolines starts with 4-fluoroaniline (B128567), which undergoes diazotization and subsequent coupling with ethyl acetoacetate (B1235776) to form a hydrazone. researchgate.net Intramolecular cyclization of this intermediate can then lead to the formation of a fluorinated cinnoline core structure. researchgate.net

While direct studies on this compound are not extensively documented, research on analogous compounds provides insight into its potential. For example, the synthesis of various fluorocinnoline derivatives has been undertaken to evaluate their antitubercular activities. researchgate.net Other studies have focused on creating fluorocinnoline-1H-4-one and related structures, which have shown moderate to good antibacterial and antifungal activity. researchgate.net The presence of both chloro and fluoro substituents on the cinnoline ring, as seen in this compound, is a structural motif that has been explored in the broader class of quinolines, a related heterocyclic system. For instance, 4-chloro-6-fluoroquinoline (B35510) is a known compound with available physical and chemical data. nih.gov

The structural similarity to other biologically active halogenated heterocycles suggests that this compound could be a valuable intermediate for creating novel compounds with potential therapeutic applications. For example, a related compound, 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline, has been identified as having potential antimicrobial and anticancer properties based on its structural features. ontosight.ai

Structure

2D Structure

属性

IUPAC Name |

4-chloro-6-fluorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOBRNBIAYZTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Fluorocinnoline and Analogs

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring System Construction

The formation of the core cinnoline ring system is the foundational step in synthesizing derivatives like 4-chloro-6-fluorocinnoline. Several classical methods, named after their discoverers, have been established for this purpose, alongside modern adaptations and new protocols. researchgate.netinnovativejournal.in

The Richter cinnoline synthesis is one of the earliest methods for creating the cinnoline nucleus. wikipedia.org The classical approach involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, which then undergo hydration and cyclization to yield 4-hydroxycinnoline derivatives. drugfuture.com These can be further modified; for instance, the hydroxyl group can be reductively removed to produce the parent cinnoline heterocycle. wikipedia.org

In recent decades, the Richter reaction has seen renewed interest as a viable method for producing 4-halocinnolines. researchgate.net Modern adaptations focus on expanding the substrate scope and improving reaction conditions. The general mechanism proceeds through the formation of an arenediazonium salt from an ortho-alkynyl aniline (B41778) derivative, which then cyclizes to form the cinnoline ring. researchgate.net

Table 1: Overview of Richter Synthesis and Adaptations

| Starting Material | Key Transformation | Typical Product | Reference |

|---|---|---|---|

| o-Aminoarylpropiolic acid | Diazotization, hydration, cyclization | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.org |

| o-Aminoarylacetylene | Diazotization, cyclization | 4-Substituted Cinnoline | drugfuture.com |

The Widman–Stoermer synthesis is a prominent method for preparing cinnolines, typically involving the cyclization of a diazotized o-aminoarylethylene (e.g., o-aminostyrene) at room temperature. drugfuture.comchem-station.com The reaction proceeds by forming a diazonium salt from an o-vinylaniline, which then undergoes intramolecular cyclization involving the vinyl group's double bond to construct the pyridazine (B1198779) ring of the cinnoline system. researchgate.net

The success of the cyclization is influenced by the substituents on the vinyl group. The presence of a simple electron-donating group, such as a methyl or ethyl group at the β-position, facilitates the reaction. colab.ws Conversely, electron-withdrawing groups or bulky aryl groups at the β-position can hinder or prevent the cyclization. colab.ws An important limitation is the general requirement for a substituent at the α-carbon atom of the vinyl moiety. researchgate.net Functionalized starting materials can be used to produce more complex cinnoline derivatives directly, such as cinnolinecarbaldehydes from functionalized 2-phenylbut-2-enes. rsc.org

The Borsche synthesis provides a reliable route to 4-hydroxycinnolines (also known as 1H-4-cinnolones). innovativejournal.inchempedia.info This method begins with the diazotization of an o-aminoacetophenone. The resulting arenediazonium salt undergoes an intramolecular cyclization to form the 4-hydroxycinnoline product. innovativejournal.in

This synthesis is valued for its versatility, allowing for the preparation of a wide array of substituted 4-hydroxycinnolines with yields often in the range of 70-90%. innovativejournal.in These products serve as crucial intermediates. For example, the hydroxyl group at the 4-position can be converted to a chlorine atom, which can then be displaced by various nucleophiles to generate a library of 4-substituted cinnoline analogs for biological screening. chempedia.info

Diazotization of an ortho-substituted aniline followed by intramolecular cyclization is a cornerstone of cinnoline synthesis, forming the basis of the Richter, Widman-Stoermer, and Borsche reactions. researchgate.netinnovativejournal.in This general strategy is broadly applicable and has been extended to a variety of precursors. The key steps involve:

Formation of a diazonium salt from a primary aromatic amine using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. innovativejournal.innih.gov

Intramolecular attack of a suitably positioned ortho-substituent onto the diazonium group to close the ring.

This approach has been used to synthesize 4-aminocinnoline-3-carboxamides through the intramolecular cyclization of hydrazones derived from diazotized anilines and cyanoacetamide. nih.gov The choice of starting material and reaction conditions dictates the final substitution pattern of the cinnoline ring.

Table 2: Examples of Diazotization/Cyclization Protocols for Cinnoline Synthesis

| Precursor | Ortho-Substituent | Key Reagent | Product Type | Reference |

|---|---|---|---|---|

| Substituted Aniline | -(C=N-NH-Ar)CN | Sodium Nitrite, AlCl₃ | 4-Aminocinnoline-3-carboxamide (B1596795) | nih.gov |

| o-Aminoacetophenone | -C(O)CH₃ | Sodium Nitrite, Acid | 4-Hydroxycinnoline | innovativejournal.in |

| o-Vinylaniline | -CH=CR₂ | Sodium Nitrite, Acid | 4-Substituted Cinnoline | researchgate.netcolab.ws |

While classical methods are effective for constructing the core cinnoline ring, modern synthetic utility often requires the late-stage introduction of substituents. Transition-metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of pre-formed cinnoline scaffolds. rsc.orgnih.gov These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions.

Palladium, rhodium, nickel, and iridium catalysts are commonly employed for these transformations. rsc.orgnih.govnih.gov For example, a halogenated cinnoline (such as a 4-chlorocinnoline (B183215) intermediate) can undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups. Similarly, Buchwald-Hartwig amination can be used to form C-N bonds, attaching various amine moieties to the cinnoline ring. nih.gov These methods are indispensable for creating diverse libraries of cinnoline analogs for structure-activity relationship studies. The activation of otherwise inert C-H bonds on the cinnoline ring is also an emerging strategy for direct functionalization, offering a more atom-economical approach. dntb.gov.uaresearchgate.net

Regioselective Halogenation Strategies for Cinnoline Scaffolds

To synthesize a specific compound like this compound, precise control over the position of halogenation is essential. Regioselective halogenation of heterocyclic systems is a well-developed area, often relying on the intrinsic electronic properties of the ring or the use of directing groups. nih.govrsc.org

For a cinnoline scaffold, direct halogenation can lead to a mixture of products. Therefore, strategies are employed to direct the halogen to the desired position. One common approach is C-H bond activation, where a directing group guides a metal catalyst to a specific ortho-position for functionalization. rsc.org For instance, palladium-catalyzed ortho-selective halogenation has been successfully applied to related N-heterocyclic scaffolds like quinazolinones using N-halosuccinimides as the halogen source. nih.gov

In the context of this compound, a plausible synthetic route would involve the initial synthesis of a 6-fluorocinnoline (B1501010) derivative, followed by the selective introduction of chlorine at the 4-position. This is often achieved by first creating a 6-fluoro-4-hydroxycinnoline (via a Borsche-type synthesis from a fluorinated precursor), followed by chlorination of the hydroxyl group using reagents like phosphorus oxychloride (POCl₃). Alternatively, metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of quinoline (B57606) derivatives, offering an economical and operationally simple route that could potentially be adapted for cinnoline systems. researchgate.netrsc.org

Table 3: Reagents for Halogenation of N-Heterocyclic Scaffolds

| Reagent | Type of Halogenation | Catalyst/Condition | Regioselectivity | Reference |

|---|---|---|---|---|

| N-Halosuccinimide (NCS, NBS) | Chlorination, Bromination | Pd-catalyzed C-H activation | Ortho to directing group | nih.gov |

| Trihaloisocyanuric Acid (TCCA, TBCA) | Chlorination, Bromination | Metal-free, room temperature | Remote C5-position in 8-substituted quinolines | nih.govrsc.org |

| Phosphorus Oxychloride (POCl₃) | Chlorination | Heat | Converts hydroxyl group to chloro group | chempedia.info |

Introduction of Chlorine Substituents at the 4-Position of the Cinnoline Nucleus

The introduction of a chlorine atom at the 4-position of the cinnoline nucleus is a key step in the synthesis of this compound. This transformation is typically achieved through the conversion of a 4-hydroxycinnoline (cinnolin-4-one) precursor. The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃) nih.govindianchemicalsociety.comresearchgate.netnih.gov.

The reaction involves heating the 4-hydroxycinnoline derivative in an excess of phosphorus oxychloride. In some cases, the addition of a base, such as pyridine (B92270) or other tertiary amines, can facilitate the reaction nih.gov. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. A mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can also be employed as a more potent chlorinating agent indianchemicalsociety.com. The general reaction is depicted below:

6-fluoro-cinnolin-4(1H)-one + POCl₃ → this compound

Introduction of Fluorine Substituents at the 6-Position of the Cinnoline Nucleus

The incorporation of a fluorine atom at the 6-position of the cinnoline ring is generally accomplished by utilizing a starting material that already contains the fluorine substituent. The most common precursor for this purpose is a correspondingly substituted aniline, in this case, 4-fluoroaniline (B128567) nih.govcdhfinechemical.com.

The synthesis of the cinnoline core often relies on classical methods such as the Richter synthesis or variations thereof, which involve the diazotization of an appropriately substituted aniline followed by cyclization. For instance, the synthesis of 6-fluorocinnoline derivatives can be initiated by the diazotization of 4-fluoroaniline, followed by coupling with a suitable reagent to form a hydrazone, which then undergoes intramolecular cyclization to yield the 6-fluorocinnoline scaffold nih.govpnrjournal.com.

Multi-Step Synthesis Pathways for Halogenated Cinnoline Precursors

The synthesis of this compound is a multi-step process that combines the strategies for introducing both halogen atoms. A plausible and commonly employed synthetic route is outlined below:

Diazotization of 4-fluoroaniline : The synthesis typically commences with the diazotization of 4-fluoroaniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Formation of a Hydrazone : The diazonium salt is then coupled with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776) or cyanoacetamide, in the presence of a base like sodium acetate. This reaction leads to the formation of a substituted hydrazone.

Intramolecular Cyclization : The resulting hydrazone undergoes intramolecular cyclization to form the cinnoline ring system. This cyclization can be promoted by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like chlorobenzene (B131634) nih.govpnrjournal.com. This step yields 6-fluoro-cinnolin-4(1H)-one.

Chlorination : The final step involves the chlorination of the 4-hydroxy group of 6-fluoro-cinnolin-4(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃), as described in section 2.2.1, to afford the target compound, this compound.

This multi-step approach allows for the controlled and regioselective introduction of the desired halogen substituents on the cinnoline core.

Influence of Starting Materials on Halogenated Cinnoline Synthesis Efficacy

The nature and substitution pattern of the starting materials, particularly the aniline precursor, can significantly impact the efficacy of halogenated cinnoline synthesis. The electronic properties of the substituents on the aniline ring can influence the reactivity of the diazonium salt and the subsequent cyclization step researchgate.net.

| Substituent on Aniline | Electronic Effect | Influence on Cinnoline Synthesis |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase electron density on the ring | Can facilitate the electrophilic cyclization step, potentially leading to higher yields. |

| Electron-withdrawing groups (e.g., -NO₂, -CN, -Halogens) | Decrease electron density on the ring | May deactivate the ring towards cyclization, potentially requiring harsher reaction conditions or resulting in lower yields. However, they are necessary for introducing the desired halogenation pattern. |

For the synthesis of this compound, the presence of the fluorine atom (an electron-withdrawing group) on the starting aniline is a prerequisite. While it may slightly decrease the rate of cyclization compared to an unsubstituted aniline, the reaction is generally feasible and leads to the desired 6-fluorocinnoline precursor. The yields of the cyclization step are also influenced by the stability of the intermediate hydrazone and the reaction conditions employed for the ring closure.

Advanced Synthetic Transformations for this compound Derivatives

The presence of a reactive chlorine atom at the 4-position makes this compound a versatile intermediate for the synthesis of more complex and potentially biologically active molecules.

Synthesis of Cinnoline-Fused Pyrimidine (B1678525) and Pyrazole Systems with Halogenation

The 4-chloro substituent in this compound is susceptible to nucleophilic displacement, providing a convenient handle for the construction of fused heterocyclic systems.

Pyrazolo[4,3-c]cinnolines : The reaction of 4-chlorocinnoline derivatives with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[4,3-c]cinnoline systems nih.govresearchgate.net. This transformation involves an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization. The resulting pyrazolo-fused cinnolines are of interest in medicinal chemistry.

Pyrimido[4,5-c]cinnolines : Similarly, the construction of a fused pyrimidine ring can be envisioned. While direct synthesis from this compound is less commonly reported, analogous syntheses of pyrimido[4,5-b]quinolines from 4-chloroquinolines provide a template for this transformation bioorganica.com.ua. This would likely involve reaction with a suitable three-atom component, such as an amidine or a related synthon, to build the pyrimidine ring.

| Fused System | Reagents | Key Transformation |

| Pyrazolo[4,3-c]cinnoline | Hydrazine or substituted hydrazines | Nucleophilic substitution followed by intramolecular cyclization. |

| Pyrimido[4,5-c]cinnoline | Amidines or related synthons | Nucleophilic substitution and subsequent cyclocondensation. |

Incorporation of Diverse Functional Groups on Halogenated Cinnoline Backbones

The reactivity of the 4-chloro group in this compound towards nucleophiles allows for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions youtube.comrsc.orglibretexts.orgyoutube.com. The electron-withdrawing nature of the cinnoline ring system facilitates this type of reaction.

Common nucleophiles used in these transformations include:

Amines : Reaction with various primary and secondary amines leads to the corresponding 4-amino-6-fluorocinnoline derivatives.

Azides : Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the 4-position, which can be further transformed into other nitrogen-containing functionalities.

Thiols : Thiolates can displace the chlorine atom to form 4-thioether derivatives.

Alkoxides and Phenoxides : Reaction with alkoxides or phenoxides can yield the corresponding 4-alkoxy or 4-aryloxy-6-fluorocinnolines.

These substitution reactions significantly expand the chemical diversity of the this compound scaffold, enabling the synthesis of a broad range of derivatives for various applications, including the development of new bioactive compounds.

Stereochemical Considerations in Halogenated Cinnoline Synthesis

While this compound itself is an achiral molecule, the synthesis of its analogs or derivatives that bear stereogenic centers introduces significant stereochemical considerations. The spatial arrangement of atoms in these chiral molecules can profoundly influence their biological activity and physical properties. Therefore, controlling the stereochemical outcome of the synthesis is a critical aspect of designing and developing novel halogenated cinnoline-based compounds. The primary strategies for obtaining enantiomerically pure or enriched halogenated cinnolines involve asymmetric synthesis, diastereoselective reactions, and the resolution of racemic mixtures.

A key challenge in stereoselective synthesis is that many reactions, without a chiral influence, will produce a 50:50 mixture of enantiomers, known as a racemic mixture. eurekalert.org To overcome this, chemists employ various techniques to induce stereoselectivity.

One of the foremost strategies is the use of a chiral catalyst. eurekalert.org These catalysts, being chiral themselves, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomerically enriched product. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric catalysis are widely applied in the synthesis of other heterocyclic compounds, such as quinolines and morpholines, and can be extrapolated to cinnoline synthesis. nih.govresearchgate.net For instance, organocatalysis has been successfully employed for the enantioselective synthesis of C2-functionalized morpholines and piperazines, achieving good to excellent enantiomeric excess (ee). nih.gov

Another approach is substrate-controlled synthesis, where a chiral center already present in the starting material dictates the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of complex, multi-substituted cinnoline analogs. The existing stereocenter can direct incoming reagents to a specific face of the molecule, leading to the formation of a particular diastereomer. Stereochemical control in the synthesis of halogenated natural products often relies on such substrate-controlled stereoselective reactions. nih.gov

Furthermore, the resolution of racemic mixtures is a well-established method for obtaining pure enantiomers. wikipedia.org This can be achieved through several techniques, with the most common being the formation of diastereomeric salts. wikipedia.org By reacting the racemic mixture with a chiral resolving agent, a pair of diastereomers is formed, which can then be separated based on their different physical properties, such as solubility. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for separating enantiomers.

In the context of halogenation, stereoselective methods are crucial when the halogen atom is introduced at a prochiral center or when its addition influences the formation of a new stereocenter. While direct C-H halogenation of cinnolines is primarily governed by regioselectivity, the development of enantioselective halogenation reactions using chiral catalysts is an active area of research. nih.govrsc.orgrsc.org For example, flavin-dependent halogenases have been engineered to perform enantioselective halogenations, including desymmetrization and atroposelective halogenation. nih.gov Such biocatalytic approaches could offer a future avenue for the stereoselective synthesis of chiral halogenated cinnolines.

The following table provides an overview of potential stereochemical control strategies that could be applied in the synthesis of chiral analogs of this compound, based on established methodologies for other heterocyclic systems.

| Strategy | Description | Potential Application in Cinnoline Synthesis | Key Considerations |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective reduction of a ketone precursor to a chiral alcohol; Asymmetric alkylation of a cinnoline derivative. | Catalyst efficiency and selectivity; Availability of suitable catalysts for the specific transformation. |

| Substrate-Controlled Diastereoselective Synthesis | A chiral center in the starting material directs the stereochemical outcome of a reaction. | Cyclization of a chiral precursor to form the cinnoline ring with a defined stereochemistry at a new stereocenter. | The directing ability of the existing stereocenter; The relative stereochemistry between the existing and newly formed stereocenters. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation of a racemic mixture of a chiral this compound analog. | Efficiency of the resolution method; Potential for racemization of the desired enantiomer. |

| Enzyme-Catalyzed Reactions | Use of enzymes to catalyze stereoselective transformations. | Enantioselective halogenation of a prochiral cinnoline precursor using an engineered halogenase. | Enzyme stability and substrate specificity; Reaction conditions compatible with enzyme activity. |

It is important to note that the choice of strategy depends on various factors, including the structure of the target molecule, the availability of starting materials and catalysts, and the desired level of enantiomeric purity. Future research in the stereoselective synthesis of halogenated cinnolines will likely focus on the development of novel chiral catalysts and biocatalytic methods to provide efficient and selective access to enantiomerically pure compounds.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluorocinnoline Derivatives

Evaluation of Antimicrobial Properties of Halogenated Cinnolines

Halogenated cinnoline (B1195905) and quinoline (B57606) derivatives have demonstrated promising antimicrobial activities. The introduction of halogen atoms, such as chlorine and fluorine, into the heterocyclic ring system can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets, thereby affecting its antimicrobial efficacy. nih.gov

Studies on substituted cinnoline sulphonamide derivatives have revealed that halogen-substituted compounds, in particular, exhibit potent antibacterial activity. For instance, certain chloro-substituted cinnoline sulphonamide derivatives have shown good antibacterial activities when compared to the standard drug norfloxacin (B1679917). nih.gov The antibacterial potential of these compounds is often attributed to the cinnoline ring system, which is structurally similar to that found in quinolone antibiotics like ciprofloxacin. nih.gov

Research on fluorocinnoline derivatives has also indicated their potential as antibacterial agents. Although some fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids have shown a broader spectrum and more potent activity than cinoxacin, their activity was considerably inferior to that of norfloxacin. nih.gov The antibacterial activity of these compounds is influenced by various structural features, including the presence and position of halogen atoms and the nature of substituents at other positions of the cinnoline ring. nih.gov

Table 1: Antibacterial Activity of Selected Halogenated Cinnoline Sulphonamide Derivatives nih.gov

| Compound | Substitution | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |

| 7b | p-chloro | 18 | 17 |

| 7g | m-chloro | 19 | 18 |

| 7h | o-fluoro | 17 | 16 |

| Norfloxacin | - | 22 | 21 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Halogenated cinnoline derivatives have also been investigated for their antifungal properties. Substituted cinnoline sulphonamides, particularly those with chloro substitutions, have demonstrated good antifungal activity against fungal strains such as Candida albicans and Aspergillus niger when compared to the standard drug Griseofulvin. nih.gov Similarly, chloro-substituted cinnoline imidazole (B134444) derivatives have shown potent antifungal activity against the same fungal species. nih.govekb.eg

Studies on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which are structurally related to the target compound, have also shown significant antifungal activity. Certain derivatives exhibited high inhibitory effects on the growth of most fungi tested, with EC50 values ranging from 8.3 to 64.2 microg/mL. nih.gov

Table 2: Antifungal Activity of Selected Halogenated Cinnoline Sulphonamide Derivatives against Candida albicans and Aspergillus niger nih.gov

| Compound | Substitution | Candida albicans (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) |

| 7c | o-methyl | 17 | 16 |

| 7g | m-chloro | 19 | 18 |

| 7h | o-fluoro | 18 | 17 |

| Griseofulvin | - | 21 | 20 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The antiviral potential of cinnoline derivatives is an emerging area of research. While specific data on 4-chloro-6-fluorocinnoline is not available, studies on the broader class of quinoxaline (B1680401) derivatives, which are also nitrogen-containing heterocycles, have shown antiviral activity against various viruses, including Herpes simplex virus. nih.gov For instance, a triazoloquinoxaline derivative demonstrated a 25% reduction in plaque formation at a concentration of 20 µg/mL. nih.gov Another study on quinoxaline derivatives identified compounds with activity against human cytomegalovirus (HCMV). nih.gov Given the structural similarities, it is plausible that cinnoline derivatives may also possess antiviral properties, warranting further investigation.

Investigations into Anticancer and Antitumor Activities

The anticancer potential of quinoline and cinnoline derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular signaling pathways. ekb.egnih.gov

In another study, 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against a panel of human cancer cell lines. The sulfonyl N-oxide derivatives of this series exhibited notable cytotoxicity, with one compound showing pronounced selectivity for human colorectal cancer cells (HCT116), leukemia cell lines, lung cancer cells (A549), and osteosarcoma cells. ul.ie Furthermore, a series of 4-anilino-quinoline amide derivatives were evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines, with some compounds showing potent activity with IC50 values in the low microgram per milliliter range. asianpubs.org

Table 3: Cytotoxic Activity (IC50 values in µM) of a Selected 4-Substituted Amino Quinoline Derivative against A549 Lung Cancer Cell Line nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

| Test Compound | A549 | 0.96 |

| Pemetrexed (Reference) | A549 | >1 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The anticancer activity of quinoline derivatives is often mediated through the modulation of critical cellular pathways. Studies on 4-substituted quinolines have shown that they can induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov This induced cell death can be calcium-dependent and associated with thiol oxidation and the activation of cysteine proteases. nih.gov

Furthermore, some quinoline derivatives have been shown to induce cell cycle arrest. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in a leukemia cell line. ul.ie The PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival, has also been identified as a target for some quinazoline (B50416) derivatives, a class of compounds structurally related to cinnolines. biomedres.us Inhibition of this pathway can lead to the suppression of uncontrolled cell growth. biomedres.us Some chromene derivatives have been shown to increase the expression of pro-apoptotic genes like Bax and TP53 while reducing the expression of the anti-apoptotic gene BCL2. nih.gov

Anti-Inflammatory and Analgesic Profiles of Halogenated Cinnolines

The cinnoline nucleus, a bicyclic aromatic heterocycle, has been identified as a promising scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological effects. ijper.orgijariit.com Among these, halogenated cinnolines, particularly those substituted with chlorine and fluorine, have demonstrated notable anti-inflammatory and analgesic properties. ijariit.com The presence of these electron-withdrawing groups on the cinnoline ring system appears to play a significant role in modulating biological activity. ijariit.comwisdomlib.org

The anti-inflammatory potential of cinnoline derivatives has been explored through various preclinical models. In vitro studies have identified specific halogenated cinnoline compounds as promising anti-inflammatory agents. For instance, preliminary investigations highlighted p-chlorobenzoyl and p-nitrobenzoyl cinnolines as attractive anti-inflammatory compounds. researchgate.net The mechanism of action for some derivatives may involve the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune and inflammatory cells that regulates the production of inflammatory mediators like tumor necrosis factor (TNF-α). nih.gov

In vivo assessments have further substantiated these findings. A series of pyrazolo[4,3-c]cinnoline derivatives were evaluated, revealing that compounds with electron-donating groups on an associated benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov In another study, chloro-substituted compounds within a cinnoline-imidazole series demonstrated potent anti-inflammatory effects in a formalin-induced rat paw edema model. rroij.com Specifically, compounds designated as 15DSDc, 15DSDf, and 15DSDi showed significant activity in this assay. rroij.com Similarly, a cinnoline fused Mannich base, at a specific dose, produced anti-inflammatory effects comparable to the standard drug celecoxib. nih.gov Research has indicated that cinnoline derivatives containing groups such as chlorine and fluorine exhibit good anti-inflammatory activity with the benefit of minimal gastric irritation. ijariit.com

Table 1: In Vivo Anti-inflammatory Activity of Selected Cinnoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Model | Key Finding | Reference Compound |

|---|---|---|---|

| Chloro-substituted Imidazoles | Formalin-induced rat paw edema | Good activity (15DSDc, 15DSDf, 15DSDi) | Phenylbutazone |

| Cinnoline fused Mannich base | Not specified | Activity comparable to celecoxib | Celecoxib |

| Pyrazoline derivatives | Not specified | Highest activity with electron-donating groups | Not specified |

The structural features of halogenated cinnolines that contribute to their anti-inflammatory effects also appear to confer analgesic properties. ijariit.com The analgesic potential of novel cinnoline derivatives has been evaluated using the acetic acid-induced writhing test in mice, a standard preclinical model for assessing peripheral analgesic activity. wisdomlib.org In one such study, synthesized cinnoline derivatives were compared against the standard analgesic, Diclofenac (B195802) sodium. wisdomlib.org

The results indicated that specific derivatives possess significant analgesic effects. The study concluded that the electron-withdrawing character of substituents like fluorine and chlorine could be a key contributor to the observed analgesic properties. wisdomlib.org For example, compounds identified as S1 and S5 showed noteworthy activity, affording 51.94% and 65.14% protection in the writhing test, respectively. wisdomlib.org Further research into a cinnoline fused Mannich base revealed it had higher analgesic activity than diclofenac at specific time points (120 and 180 minutes) post-administration. nih.gov

Table 2: Analgesic Activity of Cinnoline Derivatives in Acetic Acid-Induced Writhing Test This table is interactive. You can sort and filter the data.

| Compound ID | Test Model | Percentage of Protection (%) | Standard Drug |

|---|---|---|---|

| S1 | Acetic acid-induced writhing in mice | 51.94 | Diclofenac sodium |

| S5 | Acetic acid-induced writhing in mice | 65.14 | Diclofenac sodium |

Other Preclinical Biological Activities of Note

The cinnoline scaffold has been investigated for its potential against parasitic diseases, including malaria. ijper.org In the search for novel antimalarial agents, pyrazole-based cinnoline derivatives have been synthesized and evaluated. mdpi.com One compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was identified as a potent agent against the protozoan parasite Plasmodium falciparum, the deadliest species causing malaria in humans. mdpi.com However, not all cinnoline analogs have shown promise. An earlier study reported the synthesis of a cinnoline analogue of the 8-aminoquinoline (B160924) antimalarial drug pamaquine, which was found to be inactive. who.int This highlights the critical role that specific substitution patterns on the cinnoline ring play in determining antimalarial efficacy.

Cinnoline derivatives have also emerged as a class of compounds with potential antitubercular activity. ijper.orgijariit.com Research into pyrazole-based cinnoline derivatives demonstrated that these hybrid molecules possess significant activity against Mycobacterium tuberculosis. mdpi.com Notably, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was found to be the most potent derivative, showing promising activity even against resistant strains of M. tuberculosis. mdpi.com

Beyond anti-infective and anti-inflammatory applications, certain cinnoline derivatives have been shown to modulate the central nervous system (CNS). researchgate.net Specific 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnolines and related structures were found to have sedative and anti-convulsant properties. ijariit.com These compounds were also active in tests used to characterize antidepressants. ijariit.com In a different line of research, 4-aminocinnoline-3-carboxamide (B1596795) derivatives were developed as potent kinase inhibitors and showed excellent CNS penetration. mdpi.com Despite this favorable property, further development was halted due to disappointing kinase specificity. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Halogenated Cinnoline Derivatives

The cinnoline nucleus, a bicyclic heterocyclic system, is a significant scaffold in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. jocpr.comnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing these biological activities by making strategic structural modifications to the core molecule. nih.gov Among the most effective modifications is the introduction of halogen atoms, particularly chlorine and fluorine, which can profoundly influence the physicochemical properties and biological potency of the resulting compounds.

Influence of Chlorine and Fluorine Substituents on Biological Potency

The incorporation of halogen atoms, such as chlorine and fluorine, into the cinnoline scaffold is a well-established strategy for enhancing biological activity. nih.gov Halogen-substituted derivatives have consistently demonstrated potent antimicrobial activity, often at lower concentrations than their non-halogenated counterparts. nih.govelsevierpure.com This enhancement is frequently attributed to the effect of halogens on the molecule's lipophilicity. An increase in lipophilicity can improve the transport of a compound through lipid cell membranes, leading to better target engagement. mdpi.commdpi.com

Studies on various cinnoline derivatives have shown that the presence of a halogen is a key feature for potent biological action. For instance, a series of cinnoline sulphonamides revealed that halogen-substituted derivatives, in particular, showed potent antimicrobial activity, with some demonstrating a zone of inhibition comparable to the reference drug norfloxacin but at lower concentrations. elsevierpure.com Similarly, in studies of cinnoline-based chalcones and pyrazolines, chloro-substituted compounds were among the most potent tested for antibacterial activity. nih.gov The introduction of fluorine has also been explored to improve the antibacterial spectrum and activity of cinnoline-based compounds, drawing inspiration from the success of fluoroquinolone antibiotics. nih.gov

Positional Effects of Halogenation on Pharmacological Profiles

The position of the halogen substituent on the cinnoline ring plays a critical role in determining both the type and potency of the pharmacological activity. SAR studies have revealed that substitution at different positions can lead to selectivity for different biological targets or pathogens.

For example, research has shown a clear distinction based on the position of chlorine substitution for antimicrobial activity:

6-Chloro substituted cinnoline compounds were identified as the most potent antibacterial agents against bacteria such as B. subtilis and S. aureus. jocpr.com

7-Chloro substituted cinnoline thiophene (B33073) derivatives were found to be among the most potent antifungal agents against C. albicans and A. niger. jocpr.com

This highlights a distinct positional effect where the C-6 position is favorable for antibacterial activity, while the C-7 position is preferred for antifungal activity.

Furthermore, the synthesis of 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one has been reported, which served as a precursor for a novel series of condensed cinnoline derivatives with and without a pyrazoline ring. mdpi.comijper.org These compounds, bearing both chlorine at position 7 and fluorine at position 6, were evaluated for promising antibacterial efficacy, demonstrating the combined influence of specific halogen placements. mdpi.com Studies on other fluorinated cinnolines, such as 6-fluoro and 6,7-difluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids, have also been conducted to systematically evaluate how the position and number of fluorine atoms impact the antibacterial spectrum and potency. nih.gov

Impact of Additional Substituents and Fused Rings on Biological Activity

While halogenation is a key determinant of activity, the biological profile of halogenated cinnolines is further modulated by the presence of other substituents or fused ring systems. The interplay between the halogen atoms and other functional groups can lead to synergistic effects, enhancing potency and selectivity.

In a series of dual-acting pyrazolo[4,3-c]cinnoline derivatives, the nature of substituents on an appended benzoyl ring significantly influenced anti-inflammatory activity. jocpr.comnih.gov Compounds with electron-donating groups on the benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. jocpr.comnih.gov This indicates that the electronic properties of additional substituents are crucial in tuning the pharmacological response of the core halogenated structure.

The combination of a halogenated cinnoline core with other biologically active moieties has also proven to be a successful strategy. Cinnoline derivatives bearing a sulphonamide moiety showed significant improvement in antimicrobial activity, suggesting a synergistic effect between the two pharmacophores. nih.gov Another study synthesized pyrazole-based cinnoline derivatives, with one compound featuring a 4-methyl and a 6-sulphonamide group on the cinnoline ring, which demonstrated promising activity against resistant strains of M. tuberculosis and various pathogenic fungi. nih.gov The specific derivative N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine is another example of a complex structure with multiple substituents designed to optimize activity against resistance-developing bacteria. mdpi.com These findings underscore the importance of exploring diverse substitutions on the halogenated cinnoline framework to discover lead compounds with optimized properties. jocpr.com

The following table summarizes the influence of various substituents on the biological activity of halogenated cinnoline derivatives based on reported findings.

| Cinnoline Core/Derivative | Halogen Position | Additional Substituent(s) | Biological Activity | Source |

| Cinnoline | 6-Chloro | - | Potent Antibacterial | jocpr.com |

| Cinnoline Thiophene | 7-Chloro | Thiophene ring | Potent Antifungal | jocpr.com |

| Cinnoline Sulphonamide | Various Halogens | Sulphonamide moiety | Potent Antimicrobial | nih.govelsevierpure.com |

| Pyrazolo[4,3-c]cinnoline | Not specified | Benzoyl ring with electron-donating groups | Higher Anti-inflammatory | jocpr.comnih.gov |

| 3-acetyl-cinnoline-4(1H)-one | 7-Chloro, 6-Fluorine | Acetyl group | Antibacterial | mdpi.comijper.org |

Computational Chemistry Approaches in SAR Elucidation for Halogenated Cinnolines

Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provides powerful tools for elucidating the SAR of halogenated cinnolines at a molecular level. jocpr.comnih.gov These in silico methods help rationalize observed biological activities, predict the potency of novel derivatives, and guide the design of more effective compounds.

Molecular docking studies have been employed to understand how halogenated cinnoline derivatives interact with their biological targets. In one study, a library of fourteen novel cinnoline compounds, including derivatives with halo groups at the 6th and 7th positions, was synthesized and docked against the Dihydrofolate reductase (DHFrase A) protein. jocpr.com The docking results provided insights into the binding modes and calculated binding energies, helping to explain the observed antibacterial and antitubercular activities. jocpr.com For example, the most active compounds were found to form key hydrogen bond interactions with amino acid residues within the active site of the enzyme. jocpr.com In another study, molecular docking was used to investigate the putative binding mode of novel benzo[h]cinnoline (B8783402) derivatives as potential inhibitors of tubulin polymerization. elsevierpure.comnih.gov The results indicated that these derivatives posed correctly in the target site, suggesting their potential as anticancer agents. nih.gov

QSAR methodologies, such as 3D-QSAR, have also been applied to cinnoline derivatives. A notable study focused on molecular modeling of cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors using docking and structure-based 3D-QSAR. ijper.org Such models establish a mathematical relationship between the physicochemical properties of the compounds and their biological activity, allowing for the prediction of activity for yet-unsynthesized analogues. ijper.org These computational approaches are invaluable for streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.com

The table below presents findings from a molecular docking study of halogenated cinnoline derivatives against the DHFrase A protein. jocpr.com

| Compound ID | Substitution | Binding Energy (kcal/mol) | Interacting Residues (H-bond) |

| CN-7 | 6-Chloro, 7-Fluoro | -8.1 | Not Specified |

| CN-11 | Not Specified (Halogenated) | -9.1 | Not Specified |

| CN-12 | Not Specified (Halogenated) | -9.0 | Not Specified |

(Note: Specific interacting residues were not detailed in the source for all compounds)

Medicinal Chemistry Applications and Drug Design Principles Based on the 4 Chloro 6 Fluorocinnoline Scaffold

The 4-Chloro-6-fluorocinnoline Moiety as a Lead Compound for Drug Discovery

The cinnoline (B1195905) ring system is a versatile and powerful lead structure for developing medications that may target various receptors to treat a multitude of disorders. ijper.org Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities. nih.govnih.gov The development of molecules based on the cinnoline scaffold has made a significant contribution to identifying lead compounds with optimized properties. nih.gov The specific substitution pattern of this compound, with a chlorine atom at position 4 and a fluorine atom at position 6, provides a unique electronic and steric profile that can be exploited in drug design. Halogenation is a common strategy in medicinal chemistry to modulate a compound's activity; for example, the removal of chlorine atoms from the antibiotic vancomycin significantly reduces its activity. dtu.dk

Lead optimization is a critical phase in drug discovery focused on refining the characteristics of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For cinnoline-based compounds, this process involves an iterative cycle of designing, synthesizing, and testing new analogues. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how specific structural features of a molecule relate to its biological activity. patsnap.com By systematically modifying the this compound scaffold—for instance, by substituting the chlorine at the 4-position or introducing different groups on the ring—researchers can identify the key functionalities responsible for the desired therapeutic effect. For example, studies on the related 4-aminoquinoline scaffold have shown that electron-withdrawing groups at the 7-position (analogous to the 6-position in cinnoline) can significantly alter the compound's pKa and, consequently, its antiplasmodial activity. nih.gov

Bioisosteric Replacement: This technique involves substituting a functional group with another group that has similar chemical and physical properties. patsnap.com In the context of the this compound core, the chlorine or fluorine atoms could be replaced with other halogens or pseudo-halides like trifluoromethyl (CF3) or cyano (CN) groups to fine-tune the electronic properties and binding interactions of the molecule. chemrxiv.org

Scaffold Hopping: This strategy involves replacing the central core of the molecule while maintaining the essential pharmacophoric groups. patsnap.com This can lead to the discovery of novel chemical series with improved properties. A fragment-based screening approach that identified a cinnoline fragment was successfully optimized to produce potent 4-aminocinnoline-3-carboxamide (B1596795) inhibitors. nih.gov

The versatility of the cinnoline framework has led to the design of therapeutic agents for a wide range of diseases. nih.govijper.org The development of cinnoline-based molecules is a significant area of research for identifying lead compounds with enhanced pharmacodynamic and pharmacokinetic profiles. nih.gov

Table 1: Therapeutic Applications of Cinnoline Derivatives

| Therapeutic Area | Example Derivative Class | Target/Application | Reference |

|---|---|---|---|

| Oncology | 4-aminocinnoline-3-carboxamides | Bruton's tyrosine kinase (BTK) inhibitors for arthritis models | nih.gov |

| Neurological Disorders | 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines | Phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia | nih.gov |

| Neurological Disorders | Dibenzopyrazolocinnolines | Antiparkinsonian activity | mdpi.com |

| Inflammatory Diseases | Cinnoline derivatives | Phosphodiesterase 4 (PDE4) inhibitors | nih.gov |

| Infectious Diseases | Cinnoline derivative 20 | Inhibition of L. major and P. falciparum | nih.govmdpi.com |

| Infectious Diseases | Cinnolines with sulphonamide moiety | Antibacterial and antifungal agents | mdpi.com |

Exploration of Molecular Targets and Mechanisms of Action

Derivatives of benzodiazines, a class of compounds that includes cinnoline, are known to exert their therapeutic effects by interacting with a variety of molecular targets. These compounds have shown potent anticancer properties by inhibiting key enzymes such as topoisomerases, protein kinases, and receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival. researcher.life

Research has identified several specific enzymes and receptors that are modulated by compounds containing the cinnoline scaffold. This diversity of targets underscores the broad therapeutic potential of this chemical class.

Table 2: Molecular Targets of Cinnoline Derivatives

| Molecular Target | Derivative Class/Example | Therapeutic Relevance | Reference |

|---|---|---|---|

| Bruton's tyrosine kinase (BTK) | 4-aminocinnoline-3-carboxamides | Inflammatory diseases, Oncology | nih.gov |

| Phosphodiesterase 10A (PDE10A) | 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines | Psychiatric disorders (e.g., schizophrenia) | nih.gov |

| Phosphodiesterase 4 (PDE4) | Pyrazolo[4,3-c]-cinnoline derivatives | Inflammatory and respiratory diseases | nih.gov |

| Tubulin | 4-methylbenzo[h]cinnolines | Oncology (inhibits polymerization) | nih.govelsevierpure.com |

| GABA A Receptor | Novel cinnoline modulators | Anxiety and other CNS disorders | mdpi.com |

| Leucine-rich repeat kinase 2 (LRRK2) | Cinnoline LRRK2 inhibitors | Neurodegenerative diseases (e.g., Parkinson's) | nih.gov |

The specific biochemical pathways affected by this compound would depend on its molecular targets. Based on the known targets of other cinnoline derivatives, several key pathways can be implicated. For instance, inhibition of kinases like BTK and LRRK2 would disrupt signaling cascades involved in immune cell activation, inflammation, cell proliferation, and neuronal survival. nih.gov Similarly, inhibition of phosphodiesterases like PDE4 and PDE10A would modulate intracellular levels of cyclic adenosine monophosphate (cAMP), affecting signaling pathways crucial for inflammation and neuronal function. nih.gov

The halogen atoms in this compound play a critical role in these interactions. The high electronegativity of fluorine and chlorine can alter the electron distribution of the cinnoline ring, influencing how the molecule binds to its target protein. dtu.dk Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with protein residues that can significantly enhance binding affinity and selectivity. chemrxiv.org This can lead to more potent and specific modulation of the target's biochemical pathway.

Computational Approaches in Rational Drug Design for Cinnoline Derivatives

In silico methods are indispensable tools in modern drug discovery, enabling the efficient design and optimization of lead compounds. patsnap.comresearchgate.net These computational approaches are widely used to study cinnoline derivatives and guide the development of new therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com It has been used to elucidate the binding modes of novel cinnoline derivatives, for example, to understand how they act as potential inhibitors of tubulin polymerization. nih.govelsevierpure.com Such studies provide insights into the key interactions driving ligand binding, which is crucial for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For scaffolds like cinnoline, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic properties required for optimal activity, thereby guiding the design of new analogues with enhanced potency. mdpi.comnih.gov

Virtual Screening: This computational method involves screening large libraries of chemical compounds against a specific biological target to identify potential hits. danaher.comnih.gov Virtual screening can accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.

Free Energy Calculations: Advanced methods like free energy perturbation (FEP) can provide highly accurate predictions of changes in binding affinity resulting from modifications to a lead compound. nih.gov These calculations can guide the lead optimization process by predicting which chemical modifications are most likely to improve potency, thus focusing synthetic efforts on the most promising candidates. nih.gov

By integrating these computational techniques, researchers can rationalize experimental findings and make more informed decisions in the design of novel cinnoline-based drugs, ultimately accelerating the journey from a lead compound to a clinical candidate. danaher.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For the this compound scaffold, docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions that drive binding affinity.

The 4-chloro and 6-fluoro substituents on the cinnoline ring are expected to play a crucial role in molecular recognition. The chlorine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. This interaction, along with potential hydrophobic interactions, could anchor the ligand within the active site of a target protein. The fluorine atom at the 6-position, with its high electronegativity, can influence the electronic distribution of the entire ring system and may form hydrogen bonds or other electrostatic interactions with the protein.

While docking studies specifically for this compound are not widely published, research on related cinnoline derivatives provides valuable insights. For instance, molecular docking of novel cinnoline derivatives has been performed to investigate their potential as inhibitors of tubulin polymerization. These studies revealed that the cinnoline scaffold can fit into the colchicine binding site of tubulin, with substituents forming key interactions with amino acid residues.

Table 1: Representative Molecular Docking Data of a Cinnoline Analog with Tubulin

| Parameter | Value |

| Target Protein | Tubulin (Colchicine Binding Site) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Cys241, Leu248, Ala316, Val318 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

This table presents hypothetical data based on docking studies of similar cinnoline derivatives to illustrate the potential interactions of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, QSAR studies would be essential for optimizing its structure to enhance potency and selectivity.

A QSAR study on a library of this compound analogs would involve synthesizing or computationally generating derivatives with various substituents at different positions. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, like multiple linear regression or partial least squares, would then be employed to build a QSAR model.

The chloro and fluoro groups of this compound would be critical components of such a model. The Hammett substitution constant (σ) for chlorine and fluorine would describe their electron-withdrawing effects, while molar refractivity (MR) or Taft steric parameters (Es) would quantify their size.

For example, a hypothetical QSAR equation for a series of this compound derivatives could take the form:

log(1/IC50) = 0.5 * σ + 0.2 * MR - 0.1 * logP + 2.5

This equation would suggest that electron-withdrawing groups and larger substituents are beneficial for activity, while high lipophilicity is detrimental. Such models provide predictive power for designing new, more potent analogs.

Table 2: Physicochemical Descriptors for Substituents in a Hypothetical QSAR Study of Cinnoline Analogs

| Substituent | Hammett Constant (σ) | Molar Refractivity (MR) | logP Contribution |

| -Cl | 0.23 | 6.03 | 0.71 |

| -F | 0.06 | 0.92 | -0.17 |

| -CH3 | -0.17 | 5.65 | 0.56 |

| -OCH3 | -0.27 | 7.87 | -0.02 |

In Silico Screening for Novel Cinnoline Analogues

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can serve as a starting point for such a screening campaign to discover novel and diverse chemical entities with potential therapeutic activity.

The process would begin by creating a 3D representation of the this compound core. This structure would then be used as a query to search virtual databases containing millions of compounds. The search can be based on shape similarity (3D screening) or on the presence of key pharmacophoric features (pharmacophore screening). For instance, a pharmacophore model could be built based on the key interactions identified in molecular docking studies, specifying the spatial arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups.

Once a set of "hits" is identified from the virtual screen, these compounds would be subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize them for experimental testing. This approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

Table 3: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Description |

| 1. Scaffold Definition | Define the this compound core structure. |

| 2. Database Selection | Choose a large virtual compound library (e.g., ZINC, PubChem). |

| 3. Screening Method | Employ 3D shape similarity or a pharmacophore model. |

| 4. Hit Identification | Identify molecules with high similarity or a good fit to the model. |

| 5. Post-Screening Filtration | Apply drug-likeness filters (e.g., Lipinski's Rule of Five). |

| 6. Prioritization | Use molecular docking and ADMET prediction to rank the top hits for synthesis and biological evaluation. |

常见问题

Q. What are the common synthetic routes for 4-Chloro-6-fluorocinnoline, and how can reaction conditions be optimized?

- Methodological Answer : A validated synthetic route involves Sonogashira coupling followed by cyclization via in situ nitrous acid generation to yield 6-fluorocinnoline-4-ol. This intermediate is converted to this compound using thionyl chloride (SOCl₂) with catalytic DMF. Optimization focuses on:

- Catalyst selection : Palladium-based catalysts for coupling efficiency.

- Temperature control : Cyclization at 60–80°C to minimize side reactions.

- Purification : Column chromatography for high-purity isolation .

Challenges include managing nitroso intermediates during cyclization and avoiding over-chlorination.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine and chlorine positions).

- Mass Spectrometry (HRMS) : For molecular ion validation and isotopic pattern analysis.

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.

- X-ray crystallography : For definitive structural elucidation (if crystalline derivatives are accessible).

Cross-validation with computational IR/Raman spectra (DFT) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) are used to:

- Optimize geometry : Compare bond lengths/angles with crystallographic data.

- Analyze frontier orbitals : HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic substitution at Cl/F sites).

- Electrostatic potential maps : Identify electrophilic/nucleophilic regions for SAR studies.

Note: Hybrid functionals (e.g., Becke’s exact exchange) improve accuracy for aromatic systems .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Core modifications : Replace Cl/F with bioisosteres (e.g., Br, CF₃) to assess electronic effects .

- Positional isomerism : Synthesize 5-Cl-7-F or 7-Cl-5-F analogs to study steric impacts.

- Biological assays : Pair computational docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (IC₅₀ measurements).

Data contradictions (e.g., in silico vs. experimental binding affinities) require multi-parametric regression analysis .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

- Methodological Answer :

- Functional validation : Test multiple DFT functionals (e.g., M06-2X vs. ωB97XD) to assess method dependence .

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions.

- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±5% HPLC purity) and computational approximations (e.g., basis set truncation).

Cross-disciplinary collaboration with statisticians ensures robust hypothesis testing .

Q. What experimental design considerations are critical for stability studies of this compound?

- Methodological Answer :

- Forced degradation : Expose to acidic/basic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) conditions.

- Analytical monitoring : Use UPLC-MS to track degradation products (e.g., dehalogenation or ring-opening).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

Structural insights from degradation pathways guide formulation strategies (e.g., lyophilization for hygroscopic derivatives) .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science?

- Methodological Answer :

- Coordination chemistry : Screen metal complexes (e.g., Cu²⁺, Pd⁰) for catalytic or photoluminescent properties.

- Polymer integration : Copolymerize with acrylates via radical initiation to study thermal stability (TGA-DSC).

- Surface functionalization : Use click chemistry (e.g., azide-alkyne) to immobilize on nanoparticles for drug delivery studies.

Collaborative workflows (e.g., synchrotron XAS for structural analysis) bridge chemistry and materials engineering .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。